3-(Bromomethyl)-1-ethoxynaphthalene

Organic Synthesis Methodology Naphthalene Derivatives

Synthetic failure often arises from using simple naphthalene methyl bromides that lack key electronic modulation. Our 3-(Bromomethyl)-1-ethoxynaphthalene solves this with: - **Regiocontrol**: 1-Ethoxy group directs substitution and alters photophysics (unique fluorescence quantum yields). - **SAR efficiency**: Reactive benzylic bromide allows rapid amine introduction for serotonin receptor ligand libraries. - **Supply reliability**: BenchChem ensures structural verification; avoid route-scrambling from non-alkoxylated analogs.

Molecular Formula C13H13BrO
Molecular Weight 265.14 g/mol
Cat. No. B13161832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-1-ethoxynaphthalene
Molecular FormulaC13H13BrO
Molecular Weight265.14 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC2=CC=CC=C21)CBr
InChIInChI=1S/C13H13BrO/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8H,2,9H2,1H3
InChIKeyYQAGKNFPWGLICI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-1-ethoxynaphthalene: Properties & Procurement


3-(Bromomethyl)-1-ethoxynaphthalene (CAS N/A) is a disubstituted naphthalene derivative featuring a benzylic bromomethyl group at the 3-position and an ethoxy group at the 1-position. This substitution pattern creates a bifunctional building block with distinct reactivity profiles. The benzylic bromide serves as a versatile electrophile for nucleophilic substitution and cross-coupling reactions, while the electron-donating ethoxy group activates the naphthalene ring toward electrophilic aromatic substitution . The compound has a molecular formula of C13H13BrO and a molecular weight of 265.14 g/mol, and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where precise regiochemical control is critical .

Bifunctional building block with benzylic bromide and ethoxy substituents
Enables nucleophilic substitution and cross-coupling at the 3-position
Ethoxy group activates ring toward electrophilic aromatic substitution for regiochemical control

3-(Bromomethyl)-1-ethoxynaphthalene: Why Analogs Fall Short


The substitution pattern on the naphthalene core critically dictates its chemical behavior. In naphthalene chemistry, substituent position influences both electronic distribution and steric accessibility. Studies on aryl methyl bromides confirm that substituents in the same ring transmit electronic effects that markedly alter hydrolysis and substitution rates [1]. Therefore, analogs such as 1-(bromomethyl)naphthalene or 2-(bromomethyl)naphthalene, which lack the 1-ethoxy group, exhibit fundamentally different reactivity. The combined presence of the 3-bromomethyl and 1-ethoxy groups in this specific compound enables unique regioselective transformations and imparts distinct photophysical properties, such as altered fluorescence quantum yields, that are not achievable with simpler or differently substituted analogs [2]. Direct substitution without experimental validation risks synthetic failure or compromised material performance.

Aspect
This Compound
Common Analogs
Substitution pattern
3-bromomethyl, 1-ethoxy
1- or 2-bromomethyl, no ethoxy
Reactivity profile
Combined electronic activation and benzylic electrophile
Different hydrolysis and substitution rates may limit utility
Material performance
Potentially distinct photophysical properties
May not achieve required fluorescence quantum yield

3-(Bromomethyl)-1-ethoxynaphthalene: Comparative Evidence


Synthetic Yield Advantage

The target compound's synthesis offers a higher yield compared to a closely related analog. The production of 3-(Bromomethyl)-1-ethoxynaphthalene via electrophilic aromatic substitution or alkylation is reported to proceed in higher yields compared to the synthesis of 2-bromo-3-(bromomethyl)naphthalene, which suffers from lower yields due to competing side reactions in previously reported methods [1]. This represents a clear efficiency advantage in multi-step syntheses.

Synthetic Yield Advantage
Cross-study comparable
Higher yields vs. 2-bromo-3-(bromomethyl)naphthalene (lower yields)
Reported yield advantage in prior synthesis methods
Exact quantitative difference not provided
Organic Synthesis Methodology Naphthalene Derivatives

Regioselective Substitution Control

The 1-ethoxy group strongly activates the naphthalene ring and directs incoming electrophiles. Electrophilic substitution on 1-ethoxynaphthalene is known to proceed with high regioselectivity, favoring specific positions due to the ortho/para-directing nature of the alkoxy group [1]. In contrast, unsubstituted naphthalene exhibits a different, less predictable regiochemical outcome, often yielding mixtures of 1- and 2-substituted products. For example, the bromination of naphthalene can occur under milder conditions than benzene, but the product ratio is less controlled .

Regioselective Substitution Control
Class-level inference
Predicted high regioselectivity vs. Unsubstituted naphthalene (mixed isomers)
Supports regiochemical control in EAS reactions
Based on known directing effects; experimental validation advised
Reaction Selectivity Aromatic Substitution Naphthalene

Nucleophilic Substitution Reactivity

The bromomethyl group at the 3-position is a benzylic bromide, making it highly reactive toward nucleophiles. This contrasts sharply with aryl bromides (e.g., 1-bromo- or 2-bromonaphthalene), which are inert under typical SN2 conditions. While direct kinetic data for the specific compound is unavailable, the reactivity of benzylic halides is well-established. In naphthalene series, the behavior of substituted aryl methyl bromides is markedly similar to that in the benzene series, with the benzylic position being significantly more labile [1].

Nucleophilic Substitution Reactivity
Class-level inference
Benzylic bromide (high reactivity) vs. Aryl bromides (unreactive under SN2)
Enables broader nucleophilic substitution scope
Class-level behavior; compound-specific kinetics not reported
Reaction Kinetics Nucleophilic Substitution Naphthalene

3-(Bromomethyl)-1-ethoxynaphthalene: Key Applications


5-HT1 Receptor Ligand Synthesis

The 1-alkoxy substitution pattern is a key pharmacophore in serotonin receptor (5-HT1) modulators [1]. 3-(Bromomethyl)-1-ethoxynaphthalene serves as an ideal precursor for introducing diverse amine-containing side chains at the 3-position via the reactive benzylic bromide. This allows for the efficient exploration of structure-activity relationships (SAR) around the naphthalene core for targets like migraine and depression, where selective agonism/antagonism is crucial.

Solvatochromic Fluorescent Probes

Functionalized naphthalenes, particularly those with alkoxy substituents, are known to exhibit desirable fluorescence properties, including high quantum yields and solvatochromism [2]. The bifunctional nature of 3-(Bromomethyl)-1-ethoxynaphthalene allows for the independent tuning of electronic properties (via the ethoxy group) and the installation of targeting or conjugating groups (via the bromomethyl handle), making it a valuable monomer for creating tailored fluorescent dyes and sensors.

Herbicidal Scaffold Intermediates

Substituted naphthalenes are established scaffolds in herbicide chemistry [3]. The specific substitution pattern of 3-(Bromomethyl)-1-ethoxynaphthalene provides a unique vector for building complex structures, such as those described in patents for naphthalene-based herbicides. Its use as a key intermediate can streamline the synthesis of advanced candidates, offering a more direct route than constructing the pattern from simpler naphthalene precursors.

Application
Selection Property
Validation Focus
5-HT1 receptor modulator research
1-alkoxy pharmacophore with reactive benzylic bromide
Amination or coupling at 3-position for SAR exploration
Solvatochromic fluorescent probe development
Bifunctional core for independent photophysical and conjugation tuning
Spectroscopic characterization of quantum yield and solvatochromism
Herbicidal scaffold synthesis
Unique substitution vector for constructing complex target molecules
Route efficiency and regiochemical integrity

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